2-Aminobenzoic acid;oxolan-2-ylmethanol
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Overview
Description
2-Aminobenzoic acid;oxolan-2-ylmethanol is a compound that combines the properties of 2-aminobenzoic acid and oxolan-2-ylmethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoic acid typically involves the Hofmann reaction, where phthalimide is treated with bromine in a basic medium to yield anthranilic acid . The reaction conditions include dissolving sodium hydroxide in water, adding bromine, and then phthalimide, followed by neutralization with hydrochloric acid.
Oxolan-2-ylmethanol can be synthesized by the hydrogenation of furfural, which involves the reduction of furfural in the presence of a catalyst such as palladium on carbon under hydrogen gas .
Industrial Production Methods
Industrial production of 2-aminobenzoic acid often involves the same Hofmann reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity . Oxolan-2-ylmethanol is produced industrially by the catalytic hydrogenation of furfural, which is derived from agricultural by-products like corn cobs and oat hulls .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form 2-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Oxolan-2-ylmethanol can undergo:
Oxidation: It can be oxidized to form oxolan-2-one.
Reduction: It can be reduced to form oxolan-2-ylmethane.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation of 2-Aminobenzoic Acid: Quinonoid structures.
Reduction of 2-Aminobenzoic Acid: 2-Aminobenzyl alcohol.
Oxidation of Oxolan-2-ylmethanol: Oxolan-2-one.
Reduction of Oxolan-2-ylmethanol: Oxolan-2-ylmethane
Scientific Research Applications
2-Aminobenzoic acid is used as a starting material for the synthesis of benzofused heterocycles and plays a vital role in the biosynthesis of tryptophan and its derivatives . It is also used in the preparation of dyes, perfumes, and medicines .
Oxolan-2-ylmethanol is used as a solvent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances . It is also used in the production of resins and polymers.
Mechanism of Action
2-Aminobenzoic acid acts as a nucleophile in various chemical reactions due to the presence of the amino group. It can participate in the biosynthesis of tryptophan by reacting with indole-3-glycerol phosphate . The molecular targets include enzymes involved in the biosynthesis pathways of amino acids and alkaloids.
Oxolan-2-ylmethanol exerts its effects through its hydroxyl group, which can participate in hydrogen bonding and other interactions. It can act as a solvent, stabilizing various chemical species in solution .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: Similar to 2-aminobenzoic acid but lacks the amino group.
Salicylic Acid: Similar to 2-aminobenzoic acid but has a hydroxyl group instead of an amino group.
Furfuryl Alcohol: Similar to oxolan-2-ylmethanol but has a furan ring instead of a tetrahydrofuran ring
Uniqueness
2-Aminobenzoic acid is unique due to its dual functionality as both an amino acid and a carboxylic acid, making it versatile in various chemical reactions . Oxolan-2-ylmethanol is unique due to its stability and ability to act as a solvent and intermediate in various industrial processes .
Properties
CAS No. |
61157-41-3 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-aminobenzoic acid;oxolan-2-ylmethanol |
InChI |
InChI=1S/C7H7NO2.C5H10O2/c8-6-4-2-1-3-5(6)7(9)10;6-4-5-2-1-3-7-5/h1-4H,8H2,(H,9,10);5-6H,1-4H2 |
InChI Key |
MUQVPOQFQYYELP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CO.C1=CC=C(C(=C1)C(=O)O)N |
Origin of Product |
United States |
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